

Pan-PI3K Inhibitor AMG 511: A Technical Guide to its Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of **AMG 511**, a potent, orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. This document details its inhibitory activity against PI3K isoforms and other kinases, outlines the experimental methodologies used for these characterizations, and illustrates the relevant signaling pathways.

Executive Summary

AMG 511 is a highly selective pan-Class I PI3K inhibitor with potent activity against all four Class I isoforms (p110 α , p110 β , p110 δ , and p110 γ).[1][2] Its selectivity has been demonstrated against a broad panel of protein kinases, where it shows minimal off-target activity.[1][2] In cellular contexts, **AMG 511** effectively inhibits the PI3K signaling pathway, as evidenced by the dose-dependent reduction of phosphorylated AKT (p-Akt).[3] This targeted activity profile makes **AMG 511** a significant tool for cancer research and a potential therapeutic agent in malignancies with a dysregulated PI3K pathway.[4]

Data Presentation

The following tables summarize the quantitative data on the inhibitory potency and selectivity of **AMG 511**.

Table 1: In Vitro Inhibitory Potency of AMG 511 against Class I PI3K Isoforms



Target	Ki (nM)	IC50 (nM)
ΡΙ3Κα (ρ110α)	4[1][2][5]	11[3]
ΡΙ3Κβ (p110β)	6[1][2][5]	8[3]
ΡΙ3Κδ (p110δ)	2[1][2][5]	2[3]
РІЗКу (р110у)	1[1][2][5]	6[3]

Table 2: Selectivity of AMG 511 against Other Kinases

Target	IC50 (nM)
mTOR	>10,000[1]
hVPS34	>9,000[1]
DNA-PK	12,000[1]
Broad Kinase Panel (372 kinases)	No significant binding affinity at 1 μ M[2][4]

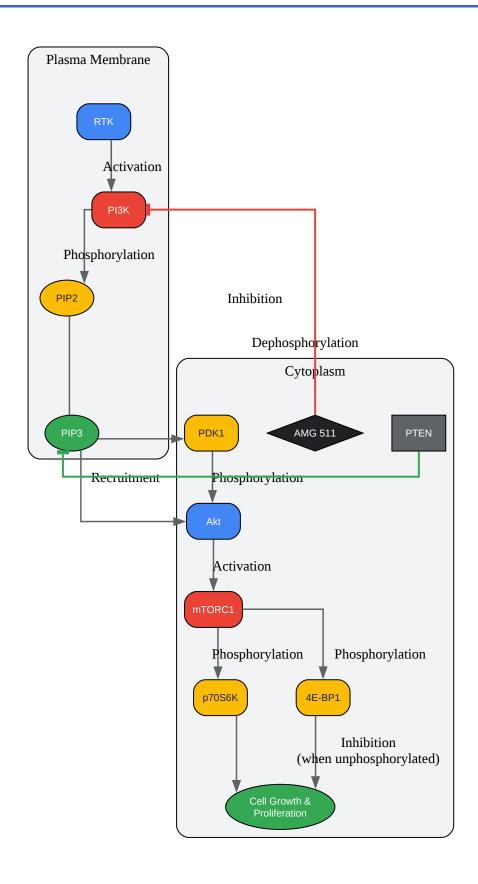
Table 3: Cellular Activity of AMG 511

Cell Line	Assay	IC50 (nM)
U87 MG (Glioblastoma)	p-Akt (S473) Phosphorylation	4[2][3]
U87 MG (Glioblastoma)	PRAS40 Phosphorylation	23[3]
U87 MG (Glioblastoma)	p70S6K Phosphorylation	30[3]
U87 MG (Glioblastoma)	S6 Phosphorylation	70[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general workflow for evaluating PI3K inhibitors.

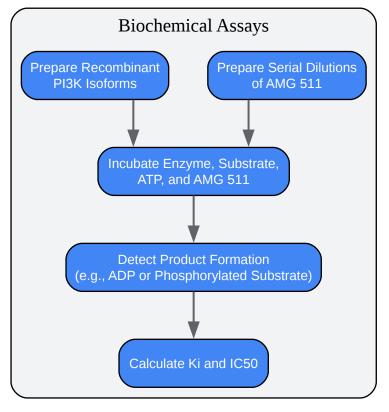


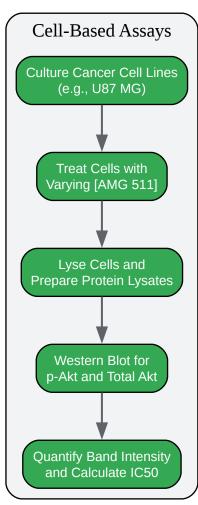


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Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by AMG 511.







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Caption: General Experimental Workflow for PI3K Inhibitor Profiling.

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used in the primary characterization of **AMG 511** are not publicly available. The following are generalized protocols for the types of experiments typically employed to determine the selectivity profile of a PI3K inhibitor, based on common laboratory practices.

Biochemical PI3K Enzyme Inhibition Assay (Generalized Protocol)



This protocol describes a method to determine the in vitro inhibitory activity of a compound against purified PI3K isoforms.

- Reagents and Materials:
 - Recombinant human PI3K isoforms (p110 α /p85 α , p110 β /p85 α , p110 δ /p85 α , p110 γ)
 - PI3K substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
 - ATP
 - AMG 511 or other test compounds
 - Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)
 - Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
 - 384-well plates
 - Plate reader capable of luminescence detection
- Procedure:
 - 1. Prepare serial dilutions of AMG 511 in DMSO and then dilute in assay buffer.
 - 2. Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
 - 3. Add the PI3K enzyme and substrate mixture to each well.
 - 4. Initiate the kinase reaction by adding ATP to each well.
 - 5. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
 - 6. Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
 - 7. Measure luminescence using a plate reader.



- Data Analysis:
 - Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
 - 2. Plot the percent inhibition versus the logarithm of the compound concentration.
 - 3. Fit the data to a four-parameter logistic equation to determine the IC50 value.
 - 4. Ki values can be determined using the Cheng-Prusoff equation if the Km for ATP is known.

Cellular p-Akt (S473) Inhibition Assay (Generalized Protocol)

This protocol describes a method to measure the inhibition of PI3K signaling in a cellular context by quantifying the phosphorylation of Akt at Serine 473.

- Reagents and Materials:
 - U87 MG cells or other suitable cell line
 - Cell culture medium (e.g., DMEM with 10% FBS)
 - AMG 511 or other test compounds
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - BCA protein assay kit
 - SDS-PAGE gels and running buffer
 - Transfer buffer and PVDF membranes
 - Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
 - Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
 - Secondary antibody: HRP-conjugated anti-rabbit IgG



- Chemiluminescent substrate
- Imaging system for western blots
- Procedure:
 - 1. Seed U87 MG cells in 6-well plates and allow them to adhere overnight.
 - 2. Serum-starve the cells for 4-6 hours to reduce basal PI3K activity.
 - 3. Treat the cells with a serial dilution of **AMG 511** or vehicle (DMSO) for a specified time (e.g., 2 hours).
 - 4. Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the PI3K pathway.
 - 5. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
 - 6. Determine the protein concentration of each lysate using a BCA assay.
 - 7. Separate equal amounts of protein (e.g., 20 μ g) by SDS-PAGE and transfer to a PVDF membrane.
 - 8. Block the membrane with blocking buffer for 1 hour at room temperature.
 - 9. Incubate the membrane with the primary antibody against p-Akt (S473) overnight at 4°C. [6][7]
- 10. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- 11. Detect the signal using a chemiluminescent substrate and an imaging system.
- 12. Strip the membrane and re-probe with an antibody against total Akt as a loading control.
- Data Analysis:
 - 1. Quantify the band intensities for p-Akt and total Akt using image analysis software.



- 2. Normalize the p-Akt signal to the total Akt signal for each sample.
- 3. Calculate the percent inhibition of p-Akt phosphorylation relative to the stimulated vehicle control.
- 4. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to determine the IC50 value.

Kinase Panel Screening (General Approach)

To assess the broader selectivity of **AMG 511**, it was likely screened against a large panel of purified protein kinases. This is typically performed by specialized contract research organizations.

- General Methodology:
 - A single high concentration of the test compound (e.g., 1 μM) is incubated with a large number of different purified kinases (e.g., over 300).
 - The activity of each kinase is measured in the presence of the compound and compared to a vehicle control.
 - The percent inhibition for each kinase is calculated.
 - "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50%) at the screening concentration.
 - For any significant off-target hits, follow-up IC50 determinations are performed to quantify the potency of the interaction.

Conclusion

AMG 511 demonstrates a highly potent and selective inhibition of Class I PI3K isoforms. Its minimal off-target activity, as demonstrated in broad kinase panel screening, underscores its utility as a specific pharmacological probe for studying PI3K signaling. The potent inhibition of downstream pathway markers, such as p-Akt, in cancer cell lines further validates its on-target cellular activity. This comprehensive selectivity profile supports the continued investigation of



AMG 511 in preclinical and clinical settings for cancers driven by aberrant PI3K pathway activation.

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